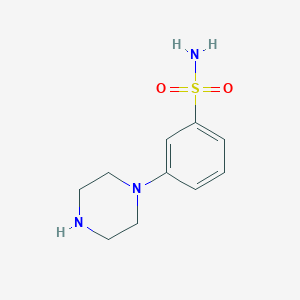

3-(1-Piperazinyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-Piperazinyl)benzenesulfonamide, also known as PIPES, is a chemical compound commonly used in scientific research. It is a buffering agent that helps to maintain a stable pH in biological experiments. PIPES is a versatile molecule that has a wide range of applications in biochemistry, physiology, and molecular biology.

Mechanism of Action

3-(1-Piperazinyl)benzenesulfonamide acts as a buffering agent by accepting or donating protons to maintain a stable pH. In solution, 3-(1-Piperazinyl)benzenesulfonamide exists in two forms: the protonated form (H3-(1-Piperazinyl)benzenesulfonamide) and the deprotonated form (3-(1-Piperazinyl)benzenesulfonamide-). The ratio of these two forms depends on the pH of the solution. At low pH, 3-(1-Piperazinyl)benzenesulfonamide is predominantly in the protonated form, while at high pH, it is predominantly in the deprotonated form.

Biochemical and Physiological Effects:

3-(1-Piperazinyl)benzenesulfonamide has no known biochemical or physiological effects. It is an inert compound that does not interact with biological molecules.

Advantages and Limitations for Lab Experiments

3-(1-Piperazinyl)benzenesulfonamide has several advantages as a buffering agent. It has a pKa of 7.5, which is close to the physiological pH of 7.4. This makes it an ideal buffer for biological experiments. 3-(1-Piperazinyl)benzenesulfonamide is also less toxic than other buffering agents such as HEPES and MES. However, 3-(1-Piperazinyl)benzenesulfonamide has some limitations. It is not effective as a buffer at pH values below 6.1 or above 7.5. In addition, 3-(1-Piperazinyl)benzenesulfonamide can interfere with some assays, such as the Bradford assay, which measures protein concentration.

Future Directions

There are several future directions for 3-(1-Piperazinyl)benzenesulfonamide research. One area of research is the development of new buffering agents with improved properties. For example, researchers could investigate the synthesis of 3-(1-Piperazinyl)benzenesulfonamide derivatives with different pKa values or improved solubility. Another area of research is the use of 3-(1-Piperazinyl)benzenesulfonamide in drug delivery systems. 3-(1-Piperazinyl)benzenesulfonamide could be used as a carrier molecule for drugs that are sensitive to changes in pH. Finally, 3-(1-Piperazinyl)benzenesulfonamide could be used in the development of new diagnostic assays for diseases such as cancer.

Synthesis Methods

3-(1-Piperazinyl)benzenesulfonamide can be synthesized by reacting 1,4-diazabicyclo[2.2.2]octane with 4-chlorobenzenesulfonyl chloride. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography. 3-(1-Piperazinyl)benzenesulfonamide is a white crystalline powder that is soluble in water and has a melting point of 215-218°C.

Scientific Research Applications

3-(1-Piperazinyl)benzenesulfonamide is commonly used as a buffering agent in biological experiments. It is particularly useful in experiments that require a stable pH in the range of 6.1-7.5. 3-(1-Piperazinyl)benzenesulfonamide is also used in protein crystallography, where it is used as a cryoprotectant to prevent ice crystal formation during the freezing process. In addition, 3-(1-Piperazinyl)benzenesulfonamide is used in electrophysiology experiments to maintain a constant pH in the recording chamber.

properties

Product Name |

3-(1-Piperazinyl)benzenesulfonamide |

|---|---|

Molecular Formula |

C10H15N3O2S |

Molecular Weight |

241.31 g/mol |

IUPAC Name |

3-piperazin-1-ylbenzenesulfonamide |

InChI |

InChI=1S/C10H15N3O2S/c11-16(14,15)10-3-1-2-9(8-10)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2,(H2,11,14,15) |

InChI Key |

QTLFQMTUPVNBOL-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=CC(=CC=C2)S(=O)(=O)N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one](/img/structure/B215007.png)

![5-chloro-4'-phenylspiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one](/img/structure/B215009.png)

![5-chloro-4'-(4-fluorophenyl)spiro[1H-indole-3,2'-5H-1,5-benzothiazepine]-2-one](/img/structure/B215010.png)

![1-methyl-3-[3-(1-methyl-1H-imidazol-3-ium-3-yl)propyl]-1H-imidazol-3-ium](/img/structure/B215012.png)

![4-(4-bromophenyl)-5',7-dichloro-1',2,3',5-tetrahydrospiro([1,5]benzothiazepine-2,3'-[2'H]-indole)-2'-one](/img/structure/B215014.png)

![7-Tert-butyl-4-nitro-2-(4-nitrophenyl)-1lambda4,8-dithia-2,3-diazabicyclo[3.3.0]octa-1(5),3,6-triene](/img/structure/B215022.png)

![3-methyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B215029.png)

![3-chloro-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B215031.png)